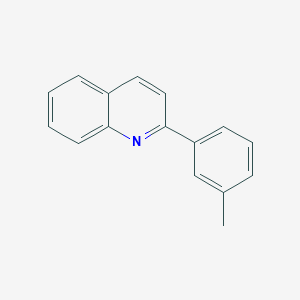
2-(3-Methylphenyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with a 3-methylphenyl group attached at the 2-position. This compound is of significant interest due to its potential biological activities and applications in various fields.
作用機序
Target of Action
Quinoline derivatives, in general, have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . For instance, 3-Heterocyclyl quinolones have been described as a series of allosteric-site inhibitors of the HCV NS5B polymerase .
Mode of Action
Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Quinoline derivatives have been found to show antileishmanial activity against leishmania spp, suggesting they may affect the biochemical pathways of these organisms .
Pharmacokinetics
The structural diversity of synthetized quinoline compounds provides high and selective activity, as well as low toxicity on human cells , which could suggest favorable ADME properties.
Result of Action
Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects suggest that 2-(3-Methylphenyl)quinoline may have similar impacts at the molecular and cellular levels.
Action Environment
The broad spectrum of bioactivities exhibited by quinoline derivatives suggests that they may be effective in a variety of environments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine under basic conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, the use of ionic liquids and ultrasound-promoted synthesis are gaining popularity due to their efficiency and environmental benefits .
化学反応の分析
Types of Reactions: 2-(3-Methylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
科学的研究の応用
2-(3-Methylphenyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
類似化合物との比較
Quinoline: The parent compound with a similar structure but without the 3-methylphenyl group.
2-Phenylquinoline: Similar structure with a phenyl group instead of a 3-methylphenyl group.
2-(4-Methylphenyl)quinoline: Similar structure with a 4-methylphenyl group instead of a 3-methylphenyl group.
Uniqueness: 2-(3-Methylphenyl)quinoline is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
特性
IUPAC Name |
2-(3-methylphenyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNAHCOBHVPDPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


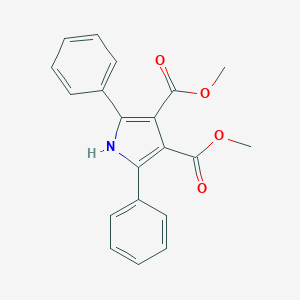
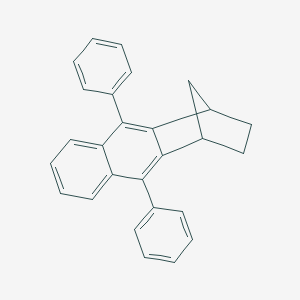
![1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B375262.png)

![5,5-Diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-3-ene](/img/structure/B375264.png)
![3'-butyl-1'-(4-chlorophenyl)-2'-cyanospiro[9H-fluorene-9,5'-pyrazolidine]](/img/structure/B375266.png)

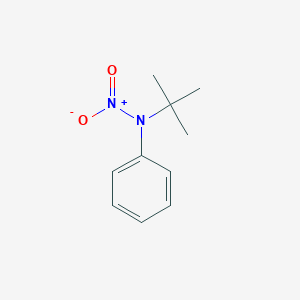

![11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene](/img/structure/B375273.png)
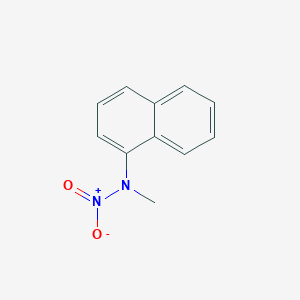
![3,6-bisnitro-9-[(4-methylphenyl)sulfonyl]-9H-carbazole](/img/structure/B375278.png)
